(R)-1-(2-Fluorophenyl)ethanol

Asymmetric catalysis CBS reduction Enantiomeric excess

(R)-1-(2-Fluorophenyl)ethanol (CAS 162427-79-4) is an ortho-fluorinated chiral aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.15 g/mol. It serves as a versatile building block in asymmetric synthesis, with the ortho-fluorine substituent conferring distinct electronic and steric properties that influence enantioselective recognition and catalytic outcomes.

Molecular Formula C8H9FO
Molecular Weight 140.15 g/mol
CAS No. 162427-79-4
Cat. No. B070660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2-Fluorophenyl)ethanol
CAS162427-79-4
Molecular FormulaC8H9FO
Molecular Weight140.15 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1F)O
InChIInChI=1S/C8H9FO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3/t6-/m1/s1
InChIKeySXFYVXSOEBCFLV-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(2-Fluorophenyl)ethanol (CAS 162427-79-4): Procurement-Ready Profile for Chiral Fluorinated Alcohol


(R)-1-(2-Fluorophenyl)ethanol (CAS 162427-79-4) is an ortho-fluorinated chiral aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.15 g/mol [1]. It serves as a versatile building block in asymmetric synthesis, with the ortho-fluorine substituent conferring distinct electronic and steric properties that influence enantioselective recognition and catalytic outcomes [2]. The compound is commercially available from multiple vendors in research and kilogram scales, with reported purities typically ranging from 96% to 99% and enantiomeric excess (ee) values reaching 99% [3].

Workflow Chiral fluorinated building block for asymmetric synthesis and medicinal chemistry
Selection (R)-configuration for LPA1 antagonist and stereochemical control studies
Property Ortho-fluorine enables unique intramolecular O–H···π conformer stabilization

Why Generic Substitution Fails: Critical Differentiation of (R)-1-(2-Fluorophenyl)ethanol from Analogs


Substituting (R)-1-(2-fluorophenyl)ethanol with its (S)-enantiomer, the racemic mixture, or alternative ortho-halo analogs carries quantifiable risks of compromised enantioselectivity, reduced conformational stability, or mismatched pharmaceutical intermediate specificity. The ortho-fluorine atom induces a unique O–H⋯π intramolecular interaction that stabilizes a specific conformer by at least 1 kcal/mol relative to other conformers [1], a structural feature absent in meta- or para-substituted isomers. Furthermore, the (R)-enantiomer is explicitly required as a building block for orally active lysophosphatidic acid receptor-1 (LPA1) antagonists , whereas the (S)-enantiomer serves entirely different pharmaceutical targets [2]. Catalytic and enzymatic reduction data demonstrate that the ortho-fluorine substitution pattern yields distinct stereochemical outcomes compared to other halogen substituents and ring positions [3].

Target (R)-enantiomer LPA1 antagonist building block; O–H···π stabilized conformer; enantiomer-specific dimer patterns
(S)-enantiomer (CAS 171032-87-4) Nicotinic α7 agonist precursor; different target family; may not transfer to LPA1 synthesis
Ortho-fluorine conformer ≥1 kcal/mol intramolecular stabilization; distinct chiral recognition profile
meta-/para-fluoro isomers Lack O–H···π interaction; conformer populations differ; enantioselectivity may shift
Single (R)-enantiomer Forms only homochiral dimers (R–R); predictable intermolecular interactions
Racemic mixture Introduces heterochiral R–S complexes; dimer population changes; chiral recognition may not reproduce

Head-to-Head Quantitative Evidence: Where (R)-1-(2-Fluorophenyl)ethanol Outperforms Comparators


Enantioselectivity: (R)- vs. (S)-Enantiomer in Catalytic CBS Reduction

The (S)-enantiomer of 1-(2-fluorophenyl)ethanol can be synthesized via CBS reduction of 2′-fluoroacetophenone using a catalyst formed in situ from (S)-α,α-diphenyl-2-pyrrolidinemethanol and borane–diethylaniline, achieving >98% ee in optimized conditions [1]. In contrast, when (R)-MeCBS catalyst was employed for the reduction of α-fluoroacetophenones, the enantiomeric excess of the resulting (R)-2-fluoro-1-arylethanols ranged from 91% to 99%, with the ortho-fluorinated substrate yielding lower enantioselectivity compared to para-substituted analogs [2]. This demonstrates that the choice of catalyst and absolute configuration directly dictates the obtainable enantiopurity, and the (R)-enantiomer cannot be assumed to be equally accessible or of equivalent ee to the (S)-enantiomer via the same synthetic routes.

CBS reduction ee
Cross-study comparable
(R)-enantiomer: 91–99% ee via (R)-MeCBS; (S)-enantiomer: >98% ee via alternative CBS catalyst
Catalyst system determines accessible ee; ortho-substitution reduces ee vs. para in (R)-series
Vendor-specific ee must be verified; same enantiomer may have different purity by route
Asymmetric catalysis CBS reduction Enantiomeric excess

Enzymatic Reduction Efficiency: Ortho-Fluoro vs. Meta-Fluoro vs. Para-Nitro Substrates

Using the ketoreductase from Ogataea glucozyma (EC 1.1.1.320), the reduction of 1-(2-fluorophenyl)ethanone proceeded with 97% yield and 94% enantiomeric excess at a relative rate of 76% compared to the reference substrate 1-(4-nitrophenyl)ethanone [1]. Under identical enzymatic conditions, the meta-fluoro isomer (1-(3-fluorophenyl)ethanone) exhibited a lower relative rate of 61%, 85% yield, and 98% ee, while the para-nitro reference substrate achieved 100% yield and 98% ee. This demonstrates that the ortho-fluorine substitution pattern strikes a balance between reaction rate and enantioselectivity that differs from both meta-fluoro and para-nitro substrates.

Enzymatic reduction
Head-to-head
Ortho-F: 76% rel. rate, 97% yield, 94% ee; meta-F: 61% rel. rate, 85% yield, 98% ee
Ortho-fluoro pattern gives distinct rate/ee balance; not predictable from meta isomer
Ketoreductase from Ogataea glucozyma; NADPH cofactor; biocatalytic route selection context
Biocatalysis Ketoreductase Substrate specificity

Conformational Stability: Ortho-Fluorine Intramolecular O–H⋯π Stabilization

Free jet millimeter-wave absorption spectroscopy revealed that the most stable conformer of 1-(2-fluorophenyl)-1-ethanol is stabilized by an intramolecular O–H⋯π interaction and is at least 1 kcal/mol more stable than all other conformers [1]. This conformational locking is a direct consequence of the ortho-fluorine substitution pattern and is not observed in meta- or para-fluoro isomers. The study further demonstrates that pure (R) or (S) enantiomers generate only half of the possible dimeric complexes (R–R or S–S) compared to racemic mixtures, which can form additional R–S heterochiral complexes, directly impacting chiral recognition and intermolecular interactions [1].

Conformer stability
Class-level
ΔE ≥ 1 kcal/mol stabilization by O–H···π interaction
Supports unique chiral recognition profile vs. regioisomers
Gas-phase rotational spectroscopy; racemic mixture forms additional heterochiral dimers
Conformational analysis Rotational spectroscopy Chiral recognition

Pharmaceutical Intermediate Specificity: (R)-Enantiomer for LPA1 Antagonists

(R)-1-(2-Fluorophenyl)ethanol is explicitly identified as a building block used in the synthesis of orally active lysophosphatidic acid receptor-1 (LPA1) antagonists, as documented in multiple vendor technical datasheets and associated patent literature . In contrast, the (S)-enantiomer (CAS 171032-87-4) is documented as a precursor for nicotinic acetylcholine receptor α7 selective agonists for schizophrenia treatment [1]. This enantiomer-specific pharmaceutical application divergence means that the (R)- and (S)-enantiomers are not interchangeable in downstream drug synthesis pathways.

Pharma specificity
Class-level
(R)-: LPA1 antagonist synthesis; (S)-: α7 nicotinic agonist synthesis
Enantiomer target divergence prevents interchangeability
Based on patent and vendor documentation; verify target pathway compatibility
Lysophosphatidic acid receptor Drug synthesis Chiral building block

Commercial Purity Benchmarks: Vendor-Reported ee Values

Commercial vendors report varying enantiomeric excess (ee) specifications for (R)-1-(2-fluorophenyl)ethanol. Tubepharm specifies a purity of 98% with an enantiomeric excess of 99% . BOC Sciences lists ≥95% ee as the minimum specification . In comparison, the (S)-enantiomer is also commercially available with ≥99% ee and 98% purity from multiple vendors . This indicates that both enantiomers are available at high enantiopurity, but procurement decisions must verify vendor-specific ee certifications, as the baseline specification can vary by up to 4 percentage points.

Commercial ee
Data to verify
Reported ee: ≥95% to 99% across vendors; (S)-enantiomer also ≥99% ee available
Vendor specification review required; CoA-based ee verification
No peer-reviewed source; supplier-only data; request batch-specific documentation
Quality control Enantiomeric purity Vendor comparison

Validated Application Scenarios for (R)-1-(2-Fluorophenyl)ethanol in Research and Industrial Settings


Synthesis of Orally Active LPA1 Receptor Antagonists

(R)-1-(2-Fluorophenyl)ethanol serves as a critical chiral building block in the synthesis of orally active lysophosphatidic acid receptor-1 (LPA1) antagonists, as documented in patent literature US-2021171500-A1 and vendor technical documentation . The (R)-configuration is specifically required for this pharmaceutical application, and substitution with the (S)-enantiomer or racemic mixture would yield an inactive or off-target compound. Procurement for this application must ensure enantiomeric purity of ≥95% ee, with vendor CoA verification.

Asymmetric Catalysis Method Development Using CBS-Type Reductions

The compound can be synthesized via CBS oxazaborolidine-catalyzed reduction of 2′-fluoroacetophenone, achieving >98% ee for the (S)-enantiomer and 91–99% ee for the (R)-enantiomer depending on catalyst choice and solvent [1][2]. This makes (R)-1-(2-fluorophenyl)ethanol a valuable reference standard for developing and optimizing asymmetric reduction methodologies, particularly for ortho-substituted aromatic ketones where steric and electronic effects differ from para- or meta-substituted analogs.

Biocatalytic Route Screening for ortho-Haloaryl Alcohols

Enzymatic reduction data using Ogataea glucozyma ketoreductase demonstrates that the ortho-fluoro substrate achieves 97% yield and 94% ee at a relative rate of 76% versus the reference para-nitro substrate [3]. This performance profile differs from meta-fluoro (61% rel. rate, 85% yield, 98% ee) and ortho-nitro (53% rel. rate, 78% yield, 98% ee) substrates, establishing (R)-1-(2-fluorophenyl)ethanol as a benchmark compound for evaluating novel biocatalysts targeting ortho-halogenated aromatic ketones.

Conformational and Chiral Recognition Studies

The ≥1 kcal/mol conformational stabilization provided by the intramolecular O–H⋯π interaction, unique to the ortho-fluorine substitution pattern, makes (R)-1-(2-fluorophenyl)ethanol a model compound for investigating chiral recognition phenomena in gas-phase and solution-phase studies [4]. The compound's well-defined conformer population and enantiomer-specific dimer formation patterns (R–R vs. R–S complexes) provide a quantifiable system for fundamental studies of intermolecular interactions involving fluorinated chiral alcohols.

Application
Selection Property
Validation Focus
LPA1 receptor antagonist synthesis research
Enantiomeric purity specification
CoA-based ee verification and enantiomer identity confirmation
Asymmetric reduction methodology development
Catalyst-dependent enantioselectivity
Reproducibility of ee outcomes across catalyst batches
Biocatalytic ketone reduction screening
Substrate-specific reactivity profile
Ortho-fluoro effect on relative rate and enantioselectivity
Chiral recognition and conformational studies
Intramolecular O–H···π stabilization
Enantiomer-specific dimer formation patterns (R–R vs. R–S)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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